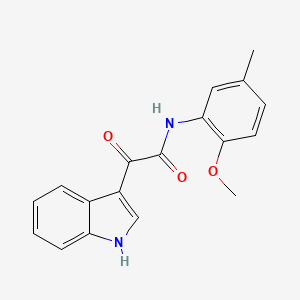

2-(1H-indol-3-yl)-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide

Descripción

Propiedades

IUPAC Name |

2-(1H-indol-3-yl)-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-11-7-8-16(23-2)15(9-11)20-18(22)17(21)13-10-19-14-6-4-3-5-12(13)14/h3-10,19H,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFCSOCNGBGYOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the oxoacetamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to ensure efficient production.

Análisis De Reacciones Químicas

Types of Reactions

2-(1H-indol-3-yl)-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the oxoacetamide group to an amide or amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amides or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Aplicaciones Científicas De Investigación

Antitumor Activity

Research has demonstrated that compounds similar to 2-(1H-indol-3-yl)-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide exhibit significant antitumor properties. A notable study indicated that derivatives of 2-(1H-indol-3-yl)-2-oxoacetamides possess potent activity against various solid tumors, including colorectal and lung cancers. The mechanism involves the induction of apoptosis in cancer cells, which is mediated by the activation of caspases, specifically caspase-3 and caspase-8 .

Cytotoxicity Studies

In vitro studies have shown that related compounds can effectively inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). For instance, a derivative demonstrated an IC50 value of 10.56 μM against HepG2 cells, indicating strong cytotoxic effects . The biological evaluation often includes assays to measure cell viability and apoptosis induction.

Mechanistic Insights

The mechanism of action for these compounds typically involves the disruption of cellular signaling pathways that regulate cell survival and apoptosis. For example, the cleavage of poly ADP-ribose polymerase (PARP) is a hallmark of apoptosis, which was observed in studies involving these indole derivatives .

Data Table: Summary of Antitumor Activity Studies

| Compound | Cancer Type | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 5r | HepG2 (Liver) | 10.56 ± 1.14 | Caspase-dependent apoptosis |

| Indole Derivative A | HeLa (Cervical) | Not specified | Induction of PARP cleavage |

| Indole Derivative B | MCF7 (Breast) | Not specified | Activation of apoptotic pathways |

Case Study 1: Colorectal Cancer

A patent highlighted the efficacy of certain indole-based compounds against colorectal carcinoma, which is notoriously resistant to conventional treatments like 5-fluorouracil. The study emphasized the need for novel agents due to the poor response rates observed with existing therapies .

Case Study 2: Lung Cancer

In another investigation, an indole derivative was tested for its ability to inhibit lung tumor growth in vivo. Results indicated a significant reduction in tumor size compared to control groups, suggesting potential for therapeutic use in lung cancer management .

Mecanismo De Acción

The mechanism of action of 2-(1H-indol-3-yl)-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The methoxy and methyl groups on the phenyl ring may enhance its binding affinity and selectivity. The oxoacetamide moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, biological activities, and mechanisms of action:

Key Comparative Insights

Substituent Effects on Anticancer Activity

- Adamantane Derivatives (e.g., 5r): The adamantane group in 5r enhances lipophilicity, improving cell membrane penetration and target engagement. This contributes to its potent activity against HepG2 cells (IC₅₀ = 10.56 µM) and selectivity over HeLa and MCF-7 cells . In contrast, the target compound lacks this bulky substituent, which may reduce potency but improve solubility.

- N-Substituent Optimization: In adamantane derivatives, replacing alkyl groups (e.g., cyclopropyl in 5a, IC₅₀ >100 µM) with aryl groups (e.g., phenyl in 5f, IC₅₀ = 17.65 µM) significantly enhances cytotoxicity . The target compound’s N-(2-methoxy-5-methylphenyl) group balances steric and electronic effects, though its activity remains uncharacterized.

Apoptotic Mechanisms

- Caspase-Dependent Pathways: Compound 5r induces apoptosis in HepG2 cells via caspase-8 and caspase-3 activation, with minimal effect on caspase-9, indicating extrinsic pathway dominance . The target compound’s mechanism is hypothesized to align with this, but experimental validation is required.

- Microtubule Targeting (D-24851): Unlike caspase-activating analogs, D-24851 destabilizes microtubules, causing G2/M arrest . This highlights structural flexibility in indole-oxoacetamides for divergent mechanisms.

Actividad Biológica

2-(1H-indol-3-yl)-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide, an indole derivative, has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This compound belongs to a larger class of indole-based molecules known for their pharmacological potential.

Chemical Structure and Properties

The compound's structure is characterized by the presence of an indole ring, which is a common motif in many biologically active compounds. The specific substitutions on the indole and the acetamide group contribute to its unique biological properties.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C17H18N2O3 |

| Molecular Weight | 298.34 g/mol |

| Solubility | Soluble in DMSO and ethanol |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cancer progression and microbial resistance. The indole moiety allows for significant binding affinity to these targets, influencing numerous cellular pathways.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor activity , particularly against solid tumors such as colorectal and lung cancers. A study highlighted its effectiveness in inhibiting the growth of cancer cell lines, suggesting a potential role in chemotherapy regimens where traditional treatments have limited efficacy.

Case Study: Antitumor Efficacy

A recent study assessed the efficacy of this compound against A549 lung cancer cells. The results showed:

- Inhibition Rate : 75% at a concentration of 10 µM after 48 hours.

- Mechanism : Induction of apoptosis via the activation of caspase pathways.

Antimicrobial Activity

In addition to its antitumor properties, this compound has demonstrated antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Antimicrobial Efficacy Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 0.98 µg/mL |

| Mycobacterium tuberculosis | 1.5 µg/mL |

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar indole derivatives:

| Compound | Antitumor Activity | Antimicrobial Activity |

|---|---|---|

| 2-(1H-indol-3-yl)-N-(4-chlorophenyl)-2-oxoacetamide | Moderate | Low |

| 2-(1H-indol-3-yl)-N-(5-fluorophenyl)-2-oxoacetamide | High | Moderate |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1H-indol-3-yl)-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide, and how is purity ensured?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with constructing the indole core followed by coupling with substituted acetamide groups. For example:

Indole Core Formation : Friedel-Crafts acylation or Vilsmeier-Haack reactions to introduce the oxoacetamide moiety .

Acetamide Coupling : Use of coupling agents like EDCI or HOBt in anhydrous conditions to attach the 2-methoxy-5-methylphenyl group .

- Purity Assurance : Purification via column chromatography (silica gel, gradient elution) and recrystallization (methanol/water). Purity is validated using HPLC (>95%) and melting point analysis .

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for indole NH (~10-12 ppm), aromatic protons (6.5-8.5 ppm), and acetamide carbonyl (~168-170 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns to verify the backbone .

- FTIR : Identify carbonyl stretches (C=O at ~1650-1750 cm⁻¹) and NH bending modes .

Q. How is initial biological activity screening conducted for this compound?

- Methodological Answer :

- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC50 calculations .

- Enzyme Inhibition : Evaluate COX-2 selectivity using fluorescence-based enzymatic assays, comparing inhibition to reference drugs like celecoxib .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Methodological Answer :

- Continuous Flow Reactors : Reduce reaction time and byproduct formation for indole acylation steps .

- Catalyst Screening : Test palladium or copper catalysts for Buchwald-Hartwig coupling, monitoring yields via LC-MS .

- DoE (Design of Experiments) : Use statistical models to optimize temperature, solvent (DMF vs. THF), and stoichiometry .

Q. What computational tools predict metabolic stability and potential drug-drug interactions?

- Methodological Answer :

- MetaSite : Predicts metabolic soft spots (e.g., methoxy group O-demethylation) and cytochrome P450 interactions .

- Molecular Dynamics Simulations : Analyze binding affinity to CYP3A4/2D6 isoforms using docking software (AutoDock Vina) .

- ADMET Prediction : Use SwissADME to estimate bioavailability, LogP, and hERG channel toxicity .

Q. How do researchers resolve contradictions in reported biological activities (e.g., COX-2 vs. COX-1 selectivity)?

- Methodological Answer :

- Comparative Studies : Replicate assays under standardized conditions (e.g., enzyme source, substrate concentration) .

- Structural Analog Analysis : Compare substituent effects (e.g., fluorophenyl vs. methoxyphenyl) on activity .

- Data Meta-Analysis : Pool results from multiple studies to identify trends, using tools like RevMan for statistical heterogeneity testing .

Q. What strategies are employed to modify functional groups for enhanced pharmacological properties?

- Methodological Answer :

- Halogenation : Introduce fluorine at the phenyl ring to improve metabolic stability and bioavailability .

- Bioisosteric Replacement : Replace methoxy groups with trifluoromethoxy to maintain steric bulk while reducing oxidation .

- Prodrug Design : Synthesize ester derivatives to enhance solubility, with hydrolysis studies in simulated gastric fluid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.